molecular formula C7H7BrN2O2 B6186924 4-(bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine CAS No. 2731010-83-4

4-(bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine

Cat. No. B6186924
CAS RN: 2731010-83-4
M. Wt: 231
InChI Key:
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Description

4-(Bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine is a heterocyclic compound belonging to the class of pyrimidines. It is composed of two nitrogen atoms, two oxygen atoms, one carbon atom and one bromine atom. This compound has been studied extensively for its potential applications in various areas of scientific research. It has been used as a synthetic intermediate in the preparation of various pharmaceuticals, as a reagent in organic synthesis, and as a ligand in coordination chemistry. In addition, this compound has been used as a fluorescent probe for the detection of various biomolecules and for the study of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine is not fully understood. However, it is believed that the bromomethyl group of the compound acts as a Lewis acid, and the nitrogen atoms act as Lewis bases. This allows the compound to form hydrogen bonds with other molecules, such as proteins and nucleic acids. In addition, the compound can interact with other molecules through electrostatic interactions and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been found to be non-toxic and non-mutagenic in laboratory studies. In addition, it has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The use of 4-(Bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it can be synthesized from a variety of starting materials. In addition, it is non-toxic and non-mutagenic, and it can be used as a fluorescent probe for the detection of various biomolecules. However, the compound is relatively unstable and can be difficult to handle in laboratory experiments.

Future Directions

The future directions for 4-(Bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and biotechnology industries. In addition, further research should be conducted into its use as a fluorescent probe for the detection of various biomolecules and its potential use in the study of enzyme-catalyzed reactions. Finally, further research should be conducted into the stability of the compound and its potential applications in the synthesis of other compounds.

Synthesis Methods

4-(Bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine can be synthesized from a variety of starting materials. The most common method is the reaction of 2-bromo-4-methylpyrimidine with an appropriate dioxirane. This reaction takes place in the presence of a base, such as potassium carbonate, to yield the desired product. Other methods of synthesis include the reaction of 2-bromo-4-methylpyrimidine with a variety of other reagents, such as aldehydes, ketones, and nitriles.

Scientific Research Applications

4-(Bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and carbohydrates. In addition, it has been used to study the mechanism of enzyme-catalyzed reactions, such as those involving cytochrome P450 enzymes. It has also been used to investigate the interactions between proteins and small molecules, as well as to study the conformational changes of proteins in solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine involves the reaction of 2,4-dichloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine with bromomethane in the presence of a base to form the desired product.", "Starting Materials": [ "2,4-dichloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine", "Bromomethane", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2,4-dichloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine and bromomethane to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with cold water and dry it under vacuum", "Recrystallize the product from a suitable solvent (e.g. ethanol)" ] }

CAS RN

2731010-83-4

Molecular Formula

C7H7BrN2O2

Molecular Weight

231

Purity

95

Origin of Product

United States

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